Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is a chemical compound with the CAS Number: 93514-84-2 . It has a linear formula of C14H15NO3 .
Molecular Structure Analysis
The molecular formula of this compound is C14H15NO3 . Its InChI code is 1S/C14H15NO3/c1-4-18-14(17)10-7-15-11-6-8(2)5-9(3)12(11)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 245.27 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 245.10519334 g/mol .Scientific Research Applications
Synthesis and Derivatives Preparation
A significant application of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate and its derivatives lies in their synthesis for pharmaceutical and chemical research. Jentsch et al. (2018) developed a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids, which are pivotal in the synthesis of key arylquinolines for an HIV integrase project (Jentsch et al., 2018). This process demonstrates the compound's utility in creating complex molecules with potential therapeutic applications.
Antiviral Research
This compound derivatives have been explored for their antiviral activities. Ivashchenko et al. (2014) synthesized new substituted ethyl esters and evaluated their antiviral activity against influenza and hepatitis C virus, finding some compounds exhibited micromolar activities against specific strains (Ivashchenko et al., 2014). This highlights the compound's potential in developing antiviral agents.
Antibacterial Activity
The antibacterial potential of this compound derivatives is another critical area of application. Asghari et al. (2014) conducted a study on the synthesis of pyranoquinoline derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating moderate effectiveness against bacterial growth, especially Pseudomonas aeruginosa (Asghari et al., 2014).
Spectroscopic and Theoretical Studies
Rimarčík et al. (2011) performed a comprehensive spectroscopic and theoretical study on ethyl 4-oxoquinoline-3-carboxylate derivatives, identifying the most probable tautomeric forms and studying their optical transitions. This research provides valuable insights into the electronic structure and reactivity of these compounds, which is crucial for designing materials with specific optical properties (Rimarčík et al., 2011).
Novel Syntheses and Functionalization
Gao et al. (2011) described a novel synthesis of methylenedioxy-bearing quinoline derivatives, showcasing the versatility of this compound in creating functionalized molecules for further chemical and biological research (Gao et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)10-7-15-11-6-8(2)5-9(3)12(11)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQHMUNGHJABQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=CC(=C2C1=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350744 |
Source
|
Record name | ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93514-84-2 |
Source
|
Record name | ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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